molecular formula C11H16N2O2 B153112 N-Boc-2-(aminomethyl)pyridine CAS No. 134807-28-6

N-Boc-2-(aminomethyl)pyridine

Cat. No. B153112
M. Wt: 208.26 g/mol
InChI Key: RKVWMMAKYQABGS-UHFFFAOYSA-N
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Description

N-Boc-2-(aminomethyl)pyridine is a chemical compound that is part of a broader class of molecules which are of interest due to their biological activity and potential pharmaceutical applications. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis, particularly for amines.

Synthesis Analysis

The synthesis of related compounds, such as N-Boc protected pyrrolidines, has been explored through various methods. For instance, the Mitsunobu reaction has been optimized to yield good to excellent results for the synthesis of potent neuronal nitric oxide synthase inhibitors, which include a 2-aminopyridinomethyl pyrrolidine structure . Additionally, the use of di-tert-butyl pyrocarbonate (Boc2O)-pyridine as a condensing agent has been studied for the synthesis of β-diethylaminoethyl esters of amino acids, which is relevant to the synthesis of N-Boc-2-(aminomethyl)pyridine derivatives .

Molecular Structure Analysis

Computational studies have been conducted on the structure and spectroscopic properties of related compounds, such as 4-(Boc-amino) pyridine. These studies utilized various levels of density functional theory (DFT) to compute vibrational frequencies, NMR chemical shift values, and to examine solvent effects on NMR spectra. Electronic properties, such as HOMO-LUMO energies and absorption wavelengths, were also investigated, providing insight into the molecular structure and behavior of Boc-protected aminopyridines .

Chemical Reactions Analysis

The reactivity of N-Boc protected compounds has been explored in various chemical reactions. For example, N-Boc-4-aminopyrazole-5-carbaldehydes have been used in the synthesis of pyrazolo[4,3-b]pyridines through reactions with ketones in the presence of pyrrolidine . Furthermore, the debenzylation of N-Boc, N-Benzyl double protected aminopyridines has been achieved using acetic acid, which is a crucial step in the synthesis of certain inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-2-(aminomethyl)pyridine derivatives can be inferred from related studies. For instance, the cholinergic activity of choline esters of N-substituted amino acids has been examined, which is relevant to understanding the biological properties of N-Boc-2-(aminomethyl)pyridine . Additionally, the nonlinear optical (NLO) properties of Boc-protected aminopyridines have been computed, which could be indicative of the physical properties of N-Boc-2-(aminomethyl)pyridine .

Scientific Research Applications

Site-Selective Amination of Pyridines

A multifunctional reagent has been developed for the direct conversion of pyridines to Boc-protected 2-aminopyridines with exceptional site- and chemoselectivity. This reagent, prepared on a large scale, operates under mild conditions without the need for air or moisture precautions and is tolerant of almost all common functionalities. Experimental and in-situ spectroscopic monitoring techniques have unveiled detailed insights and unexpected findings regarding the unique reaction mechanism (Fier, Kim, & Cohen, 2020).

Asymmetric Synthesis of Chiral 3-substituted 3-amino-2-oxindoles

N-Boc-2-(aminomethyl)pyridine has been employed as a key intermediate in the synthesis of chiral 3-substituted 3-amino-2-oxindoles through a nitro-Mannich reaction catalyzed by a bis(imidazolidine)pyridine-NiCl2 complex. This method has demonstrated the construction of a chiral quaternary aminocarbon center at the C3 position of oxindoles with high yields and enantioselectivity, indicating its potential in creating complex molecular architectures (Arai, Matsumura, & Masu, 2014).

Coordination Polymers and Material Science

In the realm of material science, N-Boc-2-(aminomethyl)pyridine has facilitated the formation of coordination polymers with Ni(NCS)2, showcasing reversible and topotactic solvent removal properties. These coordination polymers exhibit microporosity, which is significant for applications in gas storage and separation. The magnetic properties of these polymers, driven by ferromagnetic exchange between Ni(II) ions, present interesting aspects for magnetic material research (Suckert, Rams, Rams, & Näther, 2017).

Spectroscopic and Computational Studies

Computational and spectroscopic studies on 4-(Boc-amino)pyridine, a related compound, have been conducted to understand its structure and properties better. These studies employed various density functional theory (DFT) methods to compute vibrational frequencies, NMR chemical shifts, and electronic properties, providing valuable insights into the molecular behavior and potential applications of these compounds in the design of new materials and catalysts (Vural, 2015).

Catalysis and Synthesis Applications

N-Boc-2-(aminomethyl)pyridine serves as a critical intermediate in various catalytic and synthetic applications, including Rhodium-catalyzed N-tert-Butoxycarbonyl (Boc) amination, which is pivotal for introducing N-Boc protected amino groups into aromatic compounds. This method has found utility in the synthesis of indoloquinoline alkaloids and demonstrates the potential for creating complex organic molecules with high precision and efficiency (Wippich, Truchan, & Bach, 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it has acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The development of a novel, effective, and rapid synthetic method under mild conditions for amide formation is a valuable challenge . This presents a promising future direction for the use of “N-Boc-2-(aminomethyl)pyridine” in organic synthesis .

properties

IUPAC Name

tert-butyl N-(pyridin-2-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVWMMAKYQABGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476942
Record name N-Boc-2-(aminomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-2-(aminomethyl)pyridine

CAS RN

134807-28-6
Record name N-Boc-2-(aminomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-2-aminomethylpyridine
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